2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole
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Overview
Description
2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the reaction of 3-nitroaniline with methylphosphonic dichloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-aminothiophenol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are often used.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2-{methyl[(3-nitrophenyl)amino]phosphoryl}-1,3-benzothiazole: Lacks the tetrahydro structure, which may affect its reactivity and applications.
2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzoxazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness
The presence of the tetrahydro structure in 2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole imparts unique chemical and physical properties, making it distinct from its analogs
Properties
IUPAC Name |
N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N3O3PS/c1-21(20,14-15-12-7-2-3-8-13(12)22-14)16-10-5-4-6-11(9-10)17(18)19/h4-6,9H,2-3,7-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPVJFKFEOASAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=NC2=C(S1)CCCC2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N3O3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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